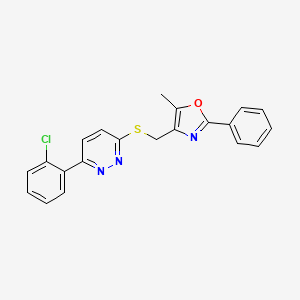

4-(((6-(2-氯苯基)吡哒嗪-3-基)硫代)甲基)-5-甲基-2-苯基恶唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

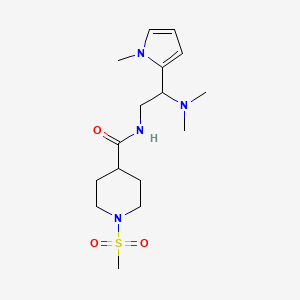

The compound "4-(((6-(2-Chlorophenyl)pyridazin-3-yl)thio)methyl)-5-methyl-2-phenyloxazole" is a heterocyclic molecule that appears to be a synthetic derivative involving oxazole and pyridazine rings. The presence of chlorophenyl groups suggests potential for biological activity, which is common in such heterocyclic compounds .

Synthesis Analysis

The synthesis of related oxazole derivatives has been explored in the literature. For instance, 2-((Phenylsulfonyl)methyl)-4,5-diphenyloxazole serves as a scaffold for synthetic elaboration at the 2-methylene position, leading to various alkylation products and cyclic structures . Similarly, pyridazine analogs can be synthesized by reacting specific precursors in the presence of reagents like TBTU and chloroamine T, as seen in the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using techniques such as X-ray diffraction (XRD), which provides information on the crystalline structure and space group of the molecules . Density functional theory (DFT) calculations and Hirshfeld surface analysis are also employed to understand the electronic structure and intermolecular interactions, respectively .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their functional groups. For example, the presence of a sulfonyl group allows for nucleophilic substitution reactions, as seen in the synthesis of anti-inflammatory agents like Oxaprozin . The triazole and pyridazine rings in these compounds are also known to participate in various chemical reactions, contributing to their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often characterized by spectroscopic techniques such as IR, NMR, and LC-MS, which provide insights into the functional groups and molecular structure . The crystalline nature and space group are determined by XRD analysis . Additionally, the electronic properties such as HOMO-LUMO energy gap and global reactivity descriptors can be calculated using DFT, which helps predict the chemical stability and reactivity of the molecules .

科学研究应用

除草特性和作用方式

吡哒嗪酮衍生物,包括与 4-(((6-(2-氯苯基)吡哒嗪-3-基)硫代)甲基)-5-甲基-2-苯基恶唑 结构相关的化合物,因其除草特性而受到研究。这些化合物抑制大麦中的希尔反应和光合作用,从而导致其植物毒性。这种作用方式类似于莠去津,但涉及额外的生物学特性,例如对植物中代谢解毒的抗性以及对叶绿体发育的干扰,类似于阿米乐和敌草松的作用。分子结构上的特定取代增强了这些生理特性,表明与植物生物化学的复杂相互作用 (Hilton 等,1969)。

抗菌和抗氧化活性

对吡啶和稠合吡啶衍生物的研究,包括与目标化合物结构相似的那些化合物,揭示了它们在抗菌和抗氧化应用中的潜力。这些化合物对靶蛋白表现出中等至良好的结合能,并表现出抗菌和抗氧化活性。该研究强调了结构修饰对增强生物活性的重要性,为开发具有改进疗效的新型治疗剂提供了基础 (Flefel 等,2018)。

抗癌潜力

新型生物活性杂环化合物的合成和分子对接研究,包括 4-(((6-(2-氯苯基)吡哒嗪-3-基)硫代)甲基)-5-甲基-2-苯基恶唑类似物,对癌细胞系显示出有希望的结果。这些研究表明,某些类似物表现出显着的效力,为进一步研究其作为抗癌剂的潜力奠定了基础。该研究强调了杂环化合物在开发用于癌症治疗的新疗法中的重要性 (Katariya 等,2021)。

缓蚀

三唑衍生物在腐蚀环境中的电化学行为研究提供了 4-(((6-(2-氯苯基)吡哒嗪-3-基)硫代)甲基)-5-甲基-2-苯基恶唑 作为缓蚀剂的潜在应用见解。这些化合物表现出显着的抑制效率,保护金属表面在酸性介质中免受腐蚀。这种应用在工业环境中尤为重要,在工业环境中,耐腐蚀性对于维护基础设施和机器的完整性至关重要 (Bentiss 等,2007)。

属性

IUPAC Name |

4-[[6-(2-chlorophenyl)pyridazin-3-yl]sulfanylmethyl]-5-methyl-2-phenyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3OS/c1-14-19(23-21(26-14)15-7-3-2-4-8-15)13-27-20-12-11-18(24-25-20)16-9-5-6-10-17(16)22/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKEKIFBYCCSQFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NN=C(C=C3)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(((6-(2-Chlorophenyl)pyridazin-3-yl)thio)methyl)-5-methyl-2-phenyloxazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(N,N-diallylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2549438.png)

![1-(4-chloro-3-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2549440.png)

![N-(3-acetylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2549446.png)

![Methyl 2-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2549447.png)

![4-chloro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2549448.png)

![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2549455.png)

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2549458.png)